molecular formula C16H15ClN4O3S B2393581 8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-08-9

8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione

Cat. No.: B2393581
CAS No.: 897454-08-9
M. Wt: 378.83
InChI Key: NATWEFZTWMHLTM-UHFFFAOYSA-N
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Description

8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a sulfanyl group attached to a trimethylpurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,3,9-trimethylpurine-2,6-dione with 2-(4-chlorophenyl)-2-oxoethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione
  • 8-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione

Uniqueness

8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from its fluorinated or brominated analogs.

Properties

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATWEFZTWMHLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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